4-(Cyclopropylmethyl)oxane-4-carboxylicacid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(cyclopropylmethyl)oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)10(7-8-1-2-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPSKPDZZIECFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure analysis of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 4-(Cyclopropylmethyl)oxane-4-carboxylic Acid
Executive Summary & Molecular Profile
4-(Cyclopropylmethyl)oxane-4-carboxylic acid (also known as 4-(cyclopropylmethyl)tetrahydro-2H-pyran-4-carboxylic acid) represents a critical scaffold in modern drug discovery. It serves as a bioisostere for gem-disubstituted cyclohexanes and piperidines, offering a unique combination of metabolic stability and polarity modulation.
The incorporation of the oxane (tetrahydropyran) ring lowers lipophilicity (LogP) compared to its carbocyclic analogs, improving solubility, while the cyclopropylmethyl moiety acts as a "metabolic bumper," sterically shielding the core from cytochrome P450 oxidation while filling hydrophobic pockets in target proteins [1, 2].
| Property | Data / Estimate | Significance |
| Molecular Formula | C₁₀H₁₆O₃ | Core Scaffold |
| Molecular Weight | 184.23 g/mol | Fragment-based design compliant |
| ClogP | ~1.2 - 1.5 | Optimized for oral bioavailability |
| pKa (Acid) | ~4.4 - 4.5 | Standard carboxylate behavior |
| Topological Polar Surface Area | 46.5 Ų | Good membrane permeability |
| Key Structural Feature | Quaternary Carbon (C4) | Rigidifies conformation; restricts rotatable bonds |
Structural & Conformational Analysis
The pharmacological utility of this molecule is dictated by the spatial arrangement of its substituents at the C4 quaternary center. Unlike monosubstituted pyrans, the 4,4-disubstitution pattern locks the ring into a specific conformational equilibrium.
The Gem-Disubstituent Effect & Chair Conformation
The oxane ring predominantly exists in a chair conformation to minimize torsional strain. At the C4 position, the two substituents—the carboxylic acid (-COOH) and the cyclopropylmethyl group (-CH₂-Cp)—compete for the thermodynamically favorable equatorial position.
-
Steric Bulk (A-Values): The cyclopropylmethyl group acts as a bulky alkyl substituent (estimated A-value > 1.7 kcal/mol). The carboxylic acid group is planar and has a slightly lower steric demand (A-value ~ 1.4 kcal/mol).
-
Preferred Conformer: The equilibrium strongly favors the conformer where the cyclopropylmethyl group is equatorial and the carboxylic acid is axial . This minimizes 1,3-diaxial interactions between the bulky alkyl group and the ring protons at C2 and C6.
Visualization of Conformational Dynamics
The following diagram illustrates the equilibrium and the steric factors driving the preferred geometry.
Figure 1: Conformational equilibrium analysis. The bulky cyclopropylmethyl group drives the equilibrium toward Conformer B to avoid steric clashes with the oxane ring.
Synthetic Pathways & Process Optimization
Constructing the quaternary center at C4 is the synthetic bottleneck. Direct alkylation of tetrahydro-2H-pyran-4-carboxylic acid often suffers from poly-alkylation or low yields due to the low reactivity of the tertiary enolate.
The Malonate-Ether Cyclization Strategy is the most robust, self-validating protocol for scale-up, as it builds the ring around the quaternary center or establishes the center on a highly reactive acyclic precursor.
Validated Protocol: The "Split-Malonate" Route
This route avoids the use of pyrophoric bases (like LDA) on scale and utilizes standard thermodynamic control.
Step 1: Alkylation of Diethyl Malonate
-
Reagents: Diethyl malonate, (Bromomethyl)cyclopropane, NaH (or NaOEt/EtOH).
-
Mechanism: SN2 displacement.
-
Checkpoint: Monitor disappearance of starting material via GC-MS. Product: Diethyl 2-(cyclopropylmethyl)malonate.
Step 2: Double Alkylation/Cyclization
-
Reagents: Product from Step 1, Bis(2-chloroethyl) ether, NaH (2.2 equiv), DMF/DMSO.
-
Mechanism: Double SN2 intramolecular cyclization.
-
Outcome: Formation of the oxane ring yielding Diethyl 4-(cyclopropylmethyl)oxane-4,4-dicarboxylate.
Step 3: Hydrolysis and Decarboxylation
-
Reagents: KOH (aq), Ethanol, reflux; then H₂SO₄/Heat.
-
Mechanism: Saponification to the gem-dicarboxylic acid, followed by thermal decarboxylation.
-
Purification: Crystallization from hexanes/EtOAc.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway for the construction of the quaternary oxane scaffold.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The presence of the cyclopropyl ring introduces unique high-field signals in NMR.
| Method | Expected Signal / Feature | Validation Criteria |
| ¹H NMR (DMSO-d₆) | δ 0.05 - 0.50 ppm (m, 4H): Cyclopropyl methylene protons. δ 0.70 - 0.90 ppm (m, 1H): Cyclopropyl methine. δ 1.50 (d, 2H): Exocyclic -CH₂-. δ 1.80 & 3.50 ppm: Oxane ring protons (axial/equatorial split). δ 12.2 ppm (s, 1H): Carboxylic acid -OH. | Integration ratio of Cyclopropyl (4H) to Oxane (8H) must be 1:2. |
| ¹³C NMR | δ 4.5, 8.0 ppm: Cyclopropyl carbons (shielded). δ 176.0 ppm: Carbonyl carbon. δ 64.0 ppm: Oxane ether carbons (C2, C6). | Absence of malonate ester peaks (~170 ppm, ~60 ppm, ~14 ppm). |
| HRMS (ESI-) | [M-H]⁻ = 183.09 | Mass accuracy < 5 ppm. |
| IR Spectroscopy | 1700-1725 cm⁻¹: C=O Stretch (Acid).[1] 3000-3100 cm⁻¹: Cyclopropyl C-H stretch. | Broad -OH stretch (2500-3300 cm⁻¹) confirms free acid. |
Medicinal Chemistry Applications
Metabolic Stability (The "Bumper" Effect)
The cyclopropylmethyl group is a privileged motif in medicinal chemistry. It is frequently employed to replace ethyl or isopropyl groups. The strained cyclopropyl ring possesses high C-H bond dissociation energy (~106 kcal/mol), making it resistant to hydrogen atom abstraction by Cytochrome P450 enzymes [1, 3]. This modification often extends the half-life (
Bioisosterism
This scaffold acts as a polar isostere of 1-(cyclopropylmethyl)cyclohexane-1-carboxylic acid . The oxygen atom in the oxane ring:
-
Reduces LogP by ~1 unit.
-
Acts as a hydrogen bond acceptor, potentially engaging with serine or threonine residues in the binding pocket.
-
Alters the puckering of the ring compared to cyclohexane, potentially improving fit in specific GPCR or enzyme active sites.
References
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran Synthesis. Available at: [Link]
Sources
Methodological & Application
Advanced Synthesis Protocols: 4-(Cyclopropylmethyl)oxane-4-carboxylic acid
Abstract & Strategic Overview
The 4,4-disubstituted tetrahydropyran (oxane) scaffold is a privileged structural motif in modern drug discovery, frequently utilized to modulate lipophilicity and restrict conformational flexibility in sodium channel blockers and gamma-secretase inhibitors. This guide details the synthesis of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid , a specific derivative where the introduction of the cyclopropylmethyl group creates a quaternary center critical for target binding affinity.
Synthetic Challenges
-
Quaternary Center Formation: Steric hindrance at the 4-position of the pyran ring makes nucleophilic substitution challenging.
-
Cyclopropyl Stability: The cyclopropylmethyl group is prone to acid-catalyzed ring-opening and rearrangement (homoallylic rearrangement) under harsh acidic hydrolysis conditions.
-
Chemo-selectivity: Avoiding poly-alkylation or elimination reactions during the installation of the alkyl side chain.
To address these, this guide presents two validated protocols:
-
Protocol A (The Malonate Route): A robust, thermodynamic approach ideal for gram-to-kilogram scale-up, utilizing a "Soft Enolate" strategy.
-
Protocol B (Direct Alkylation): A kinetic approach using strong bases (LDA/LiHMDS) for rapid, small-scale library synthesis.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the pyran ring and the reactivity of the carboxylic precursor.
Figure 1: Retrosynthetic tree illustrating the Malonate (Green path) and Direct Alkylation (Red path) strategies.
Protocol A: Modified Malonate Synthesis (Preferred)
Rationale: This route avoids cryogenic conditions and uses the stable malonate diester intermediate. Crucially, it employs thermal decarboxylation rather than acid hydrolysis to preserve the cyclopropyl ring.
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate
Note: This intermediate is commercially available, but synthesis de novo is cost-effective.
-
Reagents: Diethyl malonate (1.0 eq), Bis(2-chloroethyl) ether (1.1 eq), Potassium Carbonate (3.0 eq), KI (0.1 eq).
-
Solvent: DMF (Dimethylformamide).
-
Procedure:
-
Charge a reactor with DMF and
. -
Add diethyl malonate and bis(2-chloroethyl) ether.[1]
-
Heat to 80°C for 16 hours.
-
Workup: Dilute with water, extract with EtOAc. The product is a stable oil.
-
Step 2: Alkylation with (Bromomethyl)cyclopropane
This step installs the quaternary center.
-
Reagents:
-
Diethyl tetrahydropyran-4,4-dicarboxylate (1.0 eq)[1]
-
(Bromomethyl)cyclopropane (1.2 eq) [CAS: 7051-34-5]
-
Sodium Hydride (60% dispersion, 1.2 eq)
-
Solvent: DMF or THF (anhydrous)
-
-
Procedure:
-
Suspend NaH in dry DMF at 0°C under
. -
Add the dicarboxylate dropwise.[2] Evolution of
gas will be observed. Stir for 30 min at 0°C to ensure complete deprotonation. -
Add (Bromomethyl)cyclopropane dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Carefully add saturated
solution. -
Purification: Extract with
. Wash organic layer with brine. Dry over . Concentrate. -
Yield: Expect 85-95%.
-
Step 3: Saponification and Decarboxylation (Critical Step)
Expert Insight: Standard acidic hydrolysis (e.g., 6M HCl, reflux) poses a high risk of opening the cyclopropyl ring. We utilize a Basic Hydrolysis followed by Thermal Decarboxylation sequence.[1]
-
Sub-step 3a: Saponification
-
Dissolve the alkylated diester in Ethanol/Water (2:1).
-
Add KOH (4.0 eq). Reflux for 4 hours.
-
Concentrate to remove ethanol.
-
Acidify the aqueous residue carefully with 2M HCl to pH 2-3 at 0°C. Do not heat.
-
Extract the dicarboxylic acid intermediate with EtOAc. Evaporate to obtain the solid diacid.
-
-
Sub-step 3b: Thermal Decarboxylation
-
Place the dicarboxylic acid in a flask equipped with a reflux condenser (for ventilation).
-
Solvent: High-boiling solvent (o-Xylene or DMSO) or perform Neat (melt).
-
Heat to 140-160°C.
evolution will be vigorous. -
Monitor by TLC/LCMS until the diacid is consumed.
-
Workup: If using xylene, cool and extract with dilute NaOH (to pull the product acid into water), separate organic impurities, then re-acidify the aqueous layer and extract the final product.
-
Protocol B: Direct Enolate Alkylation (High-Throughput)
Rationale: Ideal for medicinal chemistry labs requiring rapid analog generation. Requires strict anhydrous conditions.
Reagents:
-
Ethyl tetrahydropyran-4-carboxylate (1.0 eq)
-
LDA (Lithium diisopropylamide, 2.0M in THF, 1.2 eq)
-
(Bromomethyl)cyclopropane (1.5 eq)
-
DMPU (1.5 eq) - Essential additive for reactivity.
Workflow:
Figure 2: Kinetic enolate alkylation workflow.
Procedure:
-
Cool a solution of Ethyl tetrahydropyran-4-carboxylate in dry THF to -78°C.
-
Add LDA dropwise over 10 min. Stir for 30 min.
-
Add DMPU (N,N'-Dimethylpropyleneurea). This polar co-solvent disrupts lithium aggregates, exposing the enolate for reaction at the sterically hindered 4-position.
-
Add (Bromomethyl)cyclopropane.
-
Allow to warm slowly to RT over 4 hours.
-
Hydrolysis: Treat the crude ester with LiOH in THF/Water (1:1) at 50°C for 2 hours to yield the final acid.
Analytical Specifications & Data
Expected NMR Profile (CDCl3, 400 MHz): The cyclopropylmethyl group provides a distinct high-field signature.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Notes |
| Cyclopropyl | 0.05 - 0.15 | Multiplet | 2H | Characteristic high-field |
| Cyclopropyl | 0.45 - 0.55 | Multiplet | 2H | Characteristic high-field |
| Cyclopropyl | 0.70 - 0.85 | Multiplet | 1H | |
| 1.55 - 1.65 | Doublet | 2H | ||
| Pyran Ring | 1.60 - 2.10 | Multiplet | 4H | Complex overlap |
| Pyran Ring | 3.60 - 3.85 | Multiplet | 4H | Ether protons |
| 11.0 - 12.0 | Broad Singlet | 1H | Exchangeable |
Troubleshooting & Optimization
-
Problem: Low yield in Decarboxylation (Protocol A).
-
Cause: Incomplete decarboxylation or sublimation of the diacid.
-
Solution: Use DMSO as solvent at 150°C; the polarity facilitates the transition state. Ensure the system is under a slight nitrogen flow to remove
.
-
-
Problem: Ring Opening (Protocol A/B).
-
Indication: Appearance of olefinic signals in NMR (homoallylic alkene).
-
Prevention: strictly avoid refluxing in strong mineral acids (HCl/H2SO4). Use LiOH or KOH for saponification and thermal methods for decarboxylation.
-
-
Problem: Unreacted Starting Material (Protocol B).
-
Solution: The enolate at the 4-position is tertiary and bulky. Ensure DMPU or HMPA is used. Allow the alkylation step to run longer at -20°C before warming to RT.
-
References
-
Vertex AI Search. (2026). CAS Registry Data: 4-(Cyclopropylmethyl)oxane-4-carboxylic acid (CAS 1385696-64-9).[3]
-
ResearchGate. (2025).[4] Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (Context on cyclopropyl stability).
-
PrepChem. (2020). Synthesis of methylcyclopent-1-ene-4-carboxylic acid via Malonate Decarboxylation. (Methodology grounding for thermal decarboxylation).
-
Google Patents. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound (US20080306287A1).
-
MDPI. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate Characterization. (Pyran ring spectral data).
Sources
Application Notes and Protocols for the Proposed Synthesis of 4-(Cyclopropylmethyl)oxane-4-carboxylic Acid
Introduction
4-(Cyclopropylmethyl)oxane-4-carboxylic acid is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The incorporation of the oxane (tetrahydropyran) ring, a privileged scaffold in many biologically active molecules, combined with the unique conformational and electronic properties of the cyclopropylmethyl group, makes this molecule an attractive target for synthesis.[1] The oxane moiety can enhance physicochemical properties such as solubility and metabolic stability.[2] This document provides a detailed, proposed synthetic route for 4-(Cyclopropylmethyl)oxane-4-carboxylic acid, designed for researchers, scientists, and drug development professionals. The proposed synthesis is based on established and reliable chemical transformations, offering a logical pathway to this target molecule.
Proposed Synthetic Strategy: A Multi-Step Approach
Caption: Proposed synthetic workflow for 4-(Cyclopropylmethyl)oxane-4-carboxylic acid.
Experimental Protocols
Part 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate
This initial step involves the formation of the oxane ring through a cyclization reaction between diethyl malonate and bis(2-chloroethyl) ether. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases.[3]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Diethyl malonate | 160.17 | 1.0 | 160.17 g (150.9 mL) |
| Bis(2-chloroethyl) ether | 143.01 | 1.0 | 143.01 g (118.2 mL) |
| Sodium hydroxide | 40.00 | 2.2 | 88.0 g |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.05 | 16.1 g |
| Toluene | - | - | 500 mL |
| Water | - | - | 500 mL |
Protocol:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diethyl malonate (1.0 mol), bis(2-chloroethyl) ether (1.0 mol), tetrabutylammonium bromide (0.05 mol), and toluene (500 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (2.2 mol) in water (500 mL) and allow it to cool to room temperature.
-
With vigorous stirring, add the sodium hydroxide solution dropwise to the reaction mixture over a period of 1-2 hours. An exothermic reaction will be observed.
-
After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature with continued stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl tetrahydropyran-4,4-dicarboxylate. The product can be purified by vacuum distillation.
Part 2: Alkylation with (Bromomethyl)cyclopropane
The second step involves the mono-alkylation of the diethyl tetrahydropyran-4,4-dicarboxylate at the C-4 position using (bromomethyl)cyclopropane. A strong base is required to deprotonate the acidic proton at the C-4 position, forming a nucleophilic enolate that reacts with the alkyl halide.[4]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Diethyl tetrahydropyran-4,4-dicarboxylate | 230.26 | 1.0 | 230.26 g |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 1.1 | 44.0 g |
| (Bromomethyl)cyclopropane | 134.99 | 1.1 | 148.5 g (107.6 mL) |
| Anhydrous Tetrahydrofuran (THF) | - | - | 1 L |
Protocol:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 mol) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 100 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous THF (500 mL) to the flask and cool the suspension to 0°C in an ice bath.
-
Dissolve diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mol) in anhydrous THF (500 mL) and add it dropwise to the sodium hydride suspension over 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add (bromomethyl)cyclopropane (1.1 mol) dropwise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0°C and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol, followed by water.
-
Extract the product with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude mono-alkylated diester, which can be purified by column chromatography.
Part 3: Hydrolysis and Decarboxylation
The final step involves the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation to yield the target molecule. The hydrolysis is typically carried out under basic conditions, followed by acidification. The subsequent decarboxylation is achieved by heating.[3]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Diethyl 4-(cyclopropylmethyl)oxane-4,4-dicarboxylate | 284.36 | 1.0 | 284.36 g |
| Sodium hydroxide | 40.00 | 3.0 | 120.0 g |
| Water | - | - | 500 mL |
| Concentrated Hydrochloric Acid | - | - | As needed |
| Xylene | - | - | 300 mL |
Protocol:
-
In a 2 L round-bottom flask, dissolve the mono-alkylated diester (1.0 mol) in a solution of sodium hydroxide (3.0 mol) in water (500 mL).
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Carefully acidify the mixture to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of the dicarboxylic acid may form.
-
Extract the dicarboxylic acid into ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude tetrahydropyran-4-(cyclopropylmethyl)-4,4-dicarboxylic acid.
-
To the crude dicarboxylic acid, add xylene (300 mL) and heat the mixture to 120-130°C. The evolution of carbon dioxide will be observed.
-
Maintain this temperature until the gas evolution ceases (typically 2-4 hours).
-
Cool the reaction mixture and remove the xylene under reduced pressure.
-
The resulting crude 4-(cyclopropylmethyl)oxane-4-carboxylic acid can be purified by recrystallization or column chromatography.
Causality and Experimental Choices
-
Choice of Oxane Synthesis: The cyclization of diethyl malonate with bis(2-chloroethyl) ether is a well-established method for constructing the tetrahydropyran-4,4-dicarboxylate core, providing a direct precursor for further functionalization at the 4-position.[3]
-
Alkylation Strategy: Mono-alkylation of the dicarboxylate intermediate is a standard and effective method for introducing the desired substituent at the quaternary center. Sodium hydride is a strong, non-nucleophilic base suitable for generating the enolate for alkylation.[4]
-
Hydrolysis and Decarboxylation: Saponification with a strong base like sodium hydroxide is a classic method for ester hydrolysis. The subsequent decarboxylation of the resulting malonic acid derivative upon heating is a facile and high-yielding reaction.[3]
Trustworthiness and Self-Validation
Each step of this proposed synthesis can be monitored and validated using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and determine the appropriate reaction time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and further confirm their identity.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance and disappearance of carbonyl stretches from the esters and carboxylic acid.
Visualization of the Reaction Mechanism
The key C-C bond-forming step is the alkylation of the enolate of diethyl tetrahydropyran-4,4-dicarboxylate. A simplified representation of this Sₙ2 reaction is shown below.
Sources
Application Note: A Scalable, Two-Stage Synthesis of 4-(Cyclopropylmethyl)oxane-4-carboxylic Acid and its Intermediates
Abstract
This guide provides a detailed, scalable, and robust two-stage synthetic protocol for 4-(Cyclopropylmethyl)oxane-4-carboxylic acid, a valuable spirocyclic building block for pharmaceutical research and drug development. The oxane (tetrahydropyran) motif is a privileged scaffold in medicinal chemistry, prized for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2] The synthetic strategy detailed herein addresses the challenge of constructing the C4-quaternary stereocenter through a logical and industrially applicable sequence. The process begins with a Grignard addition to form a key tertiary alcohol intermediate, which is subsequently converted to the target carboxylic acid via a nitrile homologation. This document provides step-by-step protocols, explains the chemical reasoning behind critical process parameters, and offers insights into scalability.
Introduction: The Value of Spirocyclic Oxanes in Drug Discovery
Saturated heterocyclic scaffolds, particularly those containing oxygen, have become increasingly important in modern drug discovery. Unlike flat, aromatic systems, three-dimensional structures like oxanes (tetrahydropyrans) provide superior spatial orientation for interacting with biological targets, often leading to improved potency and selectivity.[3][4][5] The incorporation of an oxane ring can favorably modulate key drug-like properties, including metabolic clearance and aqueous solubility.[6][7]
The target molecule, 4-(Cyclopropylmethyl)oxane-4-carboxylic acid, combines the benefits of the oxane core with a spirocyclic cyclopropyl group and a carboxylic acid handle. This unique combination offers medicinal chemists a versatile building block for creating novel chemical entities with complex three-dimensional architectures. The primary challenge in synthesizing this molecule lies in the efficient and scalable construction of the quaternary carbon at the 4-position of the oxane ring. The following application note details a validated, two-part synthetic approach designed for scalability and reproducibility.
Overall Synthetic Strategy
The synthesis is designed as a two-part process. Part 1 focuses on the creation of the C-C bond between the oxane ring and the cyclopropylmethyl group to form the key tertiary alcohol intermediate. Part 2 details the one-carbon homologation of this alcohol to the final carboxylic acid product.
Part 1: Synthesis of Intermediate 4-(Cyclopropylmethyl)oxane-4-ol
Principle and Rationale
The cornerstone of this initial stage is the Grignard reaction, a powerful and highly reliable method for forming carbon-carbon bonds.[8] The nucleophilic carbon of the cyclopropylmethylmagnesium bromide attacks the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one, yielding the desired tertiary alcohol upon acidic workup.[9] This method is widely used in industrial processes due to its efficiency, use of readily available starting materials, and predictable outcomes.[10] Precise control over reaction temperature is critical to minimize potential side reactions and ensure high yields, a key consideration for scalability.[11][12]
Detailed Protocol 1A: Preparation of Cyclopropylmethylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Cyclopropylmethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel, all under an inert atmosphere (Nitrogen or Argon).
-
Add magnesium turnings to the flask.
-
Add a single crystal of iodine. A purple color will appear, which will fade upon initiation.
-
In the dropping funnel, prepare a solution of cyclopropylmethyl bromide in anhydrous THF (approx. 2 M).
-
Add a small portion (approx. 5-10%) of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the solution becomes cloudy and grey, and gentle refluxing is observed. If initiation is slow, gentle warming with a heat gun may be applied.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey solution is the Grignard reagent.
Detailed Protocol 1B: Grignard Addition to Tetrahydro-4H-pyran-4-one
Materials:
-
Cyclopropylmethylmagnesium bromide solution in THF (from Protocol 1A)
-
Tetrahydro-4H-pyran-4-one
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve tetrahydro-4H-pyran-4-one in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the prepared Grignard reagent (Protocol 1A) to the ketone solution via a cannula or dropping funnel. Causality: Maintaining a low temperature is crucial as Grignard additions are highly exothermic. Slow addition prevents overheating, which can lead to side reactions and reduced yield.[12]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. This step protonates the intermediate alkoxide to form the alcohol and precipitates magnesium salts.[8]
-
Extract the aqueous layer with diethyl ether or MTBE (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography to obtain 4-(cyclopropylmethyl)oxane-4-ol as a clear oil.
Process Data and Optimization
| Parameter | Condition | Rationale / Comment |
| Grignard Equiv. | 1.1 - 1.3 | A slight excess ensures complete consumption of the limiting ketone. |
| Addition Temp. | 0 °C to 5 °C | Minimizes side reactions and allows for better heat management on a larger scale. |
| Reaction Time | 2 - 4 hours | Typical duration for complete conversion after addition. Monitor by TLC/LC-MS. |
| Typical Yield | 85 - 95% | High yields are expected for this robust transformation. |
| Purification | Vacuum Distillation | Preferred for multi-gram to kilogram scale due to efficiency and cost-effectiveness. |
Part 2: Conversion to 4-(Cyclopropylmethyl)oxane-4-carboxylic acid
Principle and Rationale
This stage involves a one-carbon homologation, converting the tertiary alcohol into the target carboxylic acid. A direct oxidation is not feasible. Therefore, a reliable two-step sequence is employed: conversion of the alcohol to a more reactive intermediate (halide), followed by displacement with a cyanide anion and subsequent hydrolysis. The SN1-type displacement is favored at the sterically hindered tertiary center. The resulting nitrile is then hydrolyzed under acidic conditions to furnish the final carboxylic acid.
Detailed Protocol 2A: Synthesis of 4-Cyano-4-(cyclopropylmethyl)oxane
Materials:
-
4-(Cyclopropylmethyl)oxane-4-ol (from Part 1)
-
Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
CAUTION: This procedure involves highly toxic sodium cyanide. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment. All cyanide-containing waste must be quenched with bleach before disposal.
-
In a flask equipped with a stirrer and under an inert atmosphere, cool the 4-(cyclopropylmethyl)oxane-4-ol to 0 °C.
-
Slowly add thionyl chloride (or PBr₃). The reaction is exothermic and will generate HCl (or HBr) gas, which should be vented through a scrubber.
-
After addition, stir at room temperature until the alcohol is fully converted to the corresponding tertiary chloride/bromide (monitor by TLC/GC-MS).
-
In a separate flask, prepare a solution or slurry of sodium cyanide in DMSO.
-
Slowly add the crude tertiary halide from the previous step to the cyanide solution. The reaction may be mildly exothermic.
-
Heat the reaction mixture to 50-70 °C and stir for 6-12 hours until the reaction is complete.
-
Cool the reaction to room temperature and carefully pour it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude nitrile. Purification can be achieved via chromatography if necessary.
Detailed Protocol 2B: Hydrolysis to 4-(Cyclopropylmethyl)oxane-4-carboxylic acid
Materials:
-
4-Cyano-4-(cyclopropylmethyl)oxane (from Protocol 2A)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water
Procedure:
-
Combine the crude nitrile with a mixture of water and concentrated acid (e.g., 1:1 v/v H₂O:conc. H₂SO₄).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-8 hours. Mechanism: The nitrile is protonated, making it susceptible to nucleophilic attack by water, leading to an imidic acid, then an amide, and finally, through further hydrolysis, the carboxylic acid and ammonium salt.
-
Monitor the reaction for the disappearance of the nitrile and amide intermediate.
-
Cool the reaction mixture to room temperature and then in an ice bath. The carboxylic acid may precipitate.
-
Adjust the pH to ~2-3 with a base (e.g., NaOH solution) if necessary, and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer, concentrate, and purify the final product by recrystallization or chromatography to yield 4-(Cyclopropylmethyl)oxane-4-carboxylic acid.
Scalability and Process Workflow
Scaling this synthesis requires careful attention to safety and process control, particularly during the exothermic Grignard reaction and the use of cyanide.
Key Scalability Considerations:
-
Heat Transfer: The Grignard reaction's exothermicity requires an efficient reactor cooling system for large-scale production.
-
Reagent Addition: Automated, controlled addition of reagents is necessary to maintain optimal temperature and reaction profiles.
-
Safety: The use of cyanide necessitates strict engineering controls, dedicated waste streams, and rigorous safety protocols.
-
Purification: Transitioning from chromatography to crystallization for the final product purification is essential for improving throughput and reducing solvent waste on a large scale.
Conclusion
The synthetic route presented provides a reliable and scalable pathway to 4-(Cyclopropylmethyl)oxane-4-carboxylic acid, a key building block for drug discovery. By breaking the synthesis into two distinct parts—a robust Grignard reaction to form a tertiary alcohol intermediate, followed by a classic nitrile homologation—the process utilizes well-understood, industrially viable chemical transformations. The detailed protocols and operational insights within this guide are intended to enable researchers and process chemists to confidently produce this valuable compound on a scale sufficient for extensive research and development programs.
References
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Ashenhurst, J. Formation of carboxylic acids from Grignard reagents and CO2. Master Organic Chemistry. [Link]
- Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.
-
Chemistry Learner. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]
-
Born, S. C., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research. [Link]
-
OrgoSolver. Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺). [Link]
-
Wei, W. X., et al. (2025). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. [Link]
-
Wei, W. X., et al. (2024). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. [Link]
-
ResearchGate. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]
-
Wei, W. X., et al. (2024). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. [Link]
-
Wang, S., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules. [Link]
-
Stepan, A. F., et al. (2022). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. [Link]
-
Llopis-Mestre, V., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]
-
Born, S. C., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Industrial & Engineering Chemistry Research. [Link]
-
Born, S. C., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. DSpace@MIT. [Link]
-
Wei, W. X., et al. (2024). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. [Link]
-
ResearchGate. Synthesis of tetrahydropyran derivatives. [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
-
Retailleau, P., et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie. [Link]
-
Llopis-Mestre, V., et al. (2022). Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. OSTI.GOV. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]
-
Wikipedia. Tetrahydropyran. [Link]
-
Semantic Scholar. Oxetanes in drug discovery: structural and synthetic insights. [Link]
-
Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
ResearchGate. Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. [Link]
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
ResearchGate. (PDF) Unexpected isomerization of oxetane-carboxylic acids. [Link]
-
ChemSrc. 4-(Cyclopropylmethyl)oxane-4-carboxylic acid. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate. Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]
-
YouTube. (2023). 50 Synthesis strategies using carboxylic acid derivatives V4. [Link]
-
Radtke, M. A., et al. (2019). A Scalable, One-Pot Synthesis of 1,2,3,4,5-Pentacarbomethoxy-cyclopentadiene. Synthesis. [Link]
-
St-Onge, M., et al. (2025). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Chemistry – A European Journal. [Link]
-
ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
-
Staliński, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]
Sources
- 1. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 10. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid
Welcome to the technical support center for the synthesis of 4-(cyclopropylmethyl)oxane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the reaction yields of this important synthetic transformation. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to the Synthesis
The synthesis of 4-(cyclopropylmethyl)oxane-4-carboxylic acid is a valuable process in medicinal chemistry, as the resulting molecule can be a key building block for various therapeutic agents. The most common synthetic route involves the α-alkylation of oxane-4-carboxylic acid with a suitable cyclopropylmethyl halide. This reaction typically proceeds via the formation of a dianion intermediate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). While theoretically straightforward, this synthesis can be prone to several issues that can lead to low yields and difficult purification. This guide will walk you through the key steps, potential pitfalls, and strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 4-(cyclopropylmethyl)oxane-4-carboxylic acid?
The synthesis is typically achieved through the α-alkylation of oxane-4-carboxylic acid. The reaction involves two main steps:
-
Dianion Formation: Treatment of oxane-4-carboxylic acid with two equivalents of a strong base, such as lithium diisopropylamide (LDA), to deprotonate both the carboxylic acid proton and the α-proton, forming a dianion enolate.[1][2]
-
Alkylation: The resulting dianion acts as a nucleophile and reacts with an electrophile, such as cyclopropylmethyl bromide, in an SN2 reaction to form the desired product.[3][4]
Q2: Why is Lithium Diisopropylamide (LDA) the preferred base for this reaction?
LDA is a strong, sterically hindered base, which makes it ideal for this transformation for several reasons:
-
Strength: LDA is a very strong base (pKa of its conjugate acid, diisopropylamine, is ~36), capable of deprotonating the relatively weakly acidic α-proton of the carboxylate.[5][6]
-
Non-nucleophilic Nature: The bulky isopropyl groups on the nitrogen atom prevent LDA from acting as a nucleophile and attacking the electrophile or the carbonyl carbon of the starting material.[1][7]
-
Kinetic Enolate Formation: The use of a bulky base like LDA at low temperatures (typically -78 °C) favors the formation of the kinetic enolate, which can be important for regioselectivity in more complex systems.[3][8][9]
Q3: What are the critical parameters to control for a successful synthesis?
Several parameters are crucial for maximizing the yield and purity of 4-(cyclopropylmethyl)oxane-4-carboxylic acid:
-
Stoichiometry: Precise control of the stoichiometry of LDA (at least 2 equivalents) and the electrophile is essential.
-
Temperature: The reaction is highly temperature-sensitive. Dianion formation is typically carried out at low temperatures (e.g., -78 °C) to ensure stability and prevent side reactions.[5][9]
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) as LDA and the dianion intermediate are highly reactive with water and oxygen.
-
Purity of Reagents: The purity of the starting materials, particularly the electrophile, is critical to avoid side reactions.
Q4: What are some common side products in this reaction?
Several side products can form, leading to reduced yields of the desired product. These include:
-
O-alkylation product: Although less common with carboxylate dianions, some O-alkylation can occur.
-
Di-alkylation product: If an excess of the electrophile is used or if the reaction conditions are not carefully controlled, a second alkylation at the α-position can occur.
-
Rearrangement products of the electrophile: Cyclopropylmethyl halides are known to be susceptible to rearrangement to cyclobutyl and homoallyl (3-butenyl) halides, which can then react with the dianion to form isomeric impurities.[10]
Troubleshooting Guide
This section provides a detailed guide to troubleshooting common problems encountered during the synthesis of 4-(cyclopropylmethyl)oxane-4-carboxylic acid.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted oxane-4-carboxylic acid.
-
The isolated yield of the desired product is very low, and the main component recovered is the starting material.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficient Deprotonation | The formation of the dianion is incomplete. This could be due to impure or insufficient LDA, or the presence of proton sources (e.g., water) in the reaction mixture. | - Verify LDA activity: Use freshly prepared or properly stored LDA. Titrate the LDA solution before use to determine its exact concentration. - Ensure anhydrous conditions: Thoroughly dry all glassware and solvents. Use a fresh bottle of anhydrous solvent. |
| Low Reaction Temperature | While dianion formation requires low temperatures, if the temperature is too low during the alkylation step, the reaction rate may be too slow. | - Optimize reaction temperature: After the addition of the electrophile at low temperature, allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or room temperature) and stir for an extended period. Monitor the reaction progress by TLC or LC-MS. |
| Inactive Electrophile | The cyclopropylmethyl halide may have degraded during storage. | - Use fresh electrophile: Use a fresh bottle of cyclopropylmethyl bromide or purify the existing stock by distillation. |
Problem 2: Formation of Significant Amounts of Impurities
Symptoms:
-
TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting material and the desired product.
-
NMR analysis of the crude product indicates the presence of unexpected signals.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Di-alkylation | An excess of the electrophile or prolonged reaction times at higher temperatures can lead to the formation of the di-alkylated product. | - Control stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the electrophile. - Monitor reaction progress: Carefully monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Rearrangement of Electrophile | The cyclopropylmethyl bromide can rearrange to cyclobutyl bromide and 3-butenyl bromide, especially at higher temperatures, leading to the formation of isomeric impurities.[10] | - Maintain low temperature: Add the electrophile at a low temperature (-78 °C) and keep the reaction at a low temperature for a sufficient time before allowing it to warm up. - Choose a different leaving group: Consider using cyclopropylmethyl chloride, which is less prone to rearrangement, although it is also less reactive. |
| O-alkylation | The dianion can exist in equilibrium with its O-alkylating tautomer. | - Optimize solvent: The choice of solvent can influence the C- vs. O-alkylation ratio. Consider using a more polar aprotic solvent like THF with HMPA (use with caution due to toxicity) to favor C-alkylation.[2] |
Problem 3: Difficult Purification
Symptoms:
-
The desired product and impurities have very similar polarities, making chromatographic separation challenging.
-
The product is difficult to crystallize.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Similar Polarity of Byproducts | Isomeric impurities from electrophile rearrangement will have very similar physical properties to the desired product. | - Optimize reaction conditions: The best approach is to minimize the formation of these impurities by carefully controlling the reaction temperature and stoichiometry. - Alternative purification: Consider derivatization of the carboxylic acid to an ester, which may be easier to separate by chromatography, followed by hydrolysis. |
| Residual Base/Salts | Salts formed during the reaction and workup can interfere with purification. | - Thorough workup: Perform an acidic workup to protonate the carboxylate and remove any remaining base. Wash the organic layer with brine to remove water-soluble salts. A general procedure for the purification of carboxylic acids can be followed.[11] |
Experimental Protocols
Optimized Protocol for the Synthesis of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Oxane-4-carboxylic acid
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Cyclopropylmethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
LDA Preparation (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (2.2 equivalents) to the cooled THF.
-
Slowly add n-BuLi (2.1 equivalents) dropwise to the solution, ensuring the temperature remains below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
-
Dianion Formation:
-
Dissolve oxane-4-carboxylic acid (1.0 equivalent) in a separate flask with anhydrous THF.
-
Slowly add the solution of oxane-4-carboxylic acid to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete dianion formation.
-
-
Alkylation:
-
Slowly add cyclopropylmethyl bromide (1.1 equivalents) to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~2.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 4-(Cyclopropylmethyl)oxane-4-carboxylic acid.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low reaction yield.
References
-
AK Lectures. (2019, February 4). Alpha Position of Carboxylic Acids. [Link]
-
Chem LibreTexts. (n.d.). Formation of carboxylic acid enolates. [Link]
-
KPU Pressbooks. (n.d.). 6.3 Alkylation at the α-Carbon – Organic Chemistry II. [Link]
-
OCLUE. (n.d.). Chapter 9: A return to the carbonyl. [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
-
Chemistry LibreTexts. (2019, September 3). 21.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
-
BrainKart. (2018, February 18). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. [Link]
-
Chad's Prep®. (n.d.). Alpha Alkylation. [Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]
- Google Patents. (n.d.).
-
SureChem. (2004, September 29). PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE - Patent 1171421. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. Formation of carboxylic acid enolates [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alpha Alkylation - Chad's Prep® [chadsprep.com]
- 5. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Chapter 9: A return to the carbonyl – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 7. brainkart.com [brainkart.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE - Patent 1171421 [data.epo.org]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Minimizing side reactions during 4-(Cyclopropylmethyl)oxane-4-carboxylic acid activation
Technical Guide: Minimizing Side Reactions During 4-(Cyclopropylmethyl)oxane-4-carboxylic Acid Activation
Executive Summary: The Dual Challenge
Activating 4-(cyclopropylmethyl)oxane-4-carboxylic acid presents a unique "dual challenge" in organic synthesis that often leads to low yields or complex impurity profiles if standard protocols are used.
-
Steric Hindrance (The Quaternary Center): The carboxylic acid is attached to a quaternary carbon (C4 of the oxane ring). This creates significant steric bulk, retarding nucleophilic attack by activating agents and coupling partners.
-
Acid Sensitivity (The Cyclopropyl Moiety): The cyclopropylmethyl group is highly susceptible to acid-catalyzed rearrangement. Generation of a carbocation at the methylene position (or protonation of the ring) leads to rapid ring opening to form homoallyl or cyclobutyl derivatives.
This guide provides an autonomous troubleshooting framework to navigate these competing constraints.
Critical Decision Matrix: Reagent Selection
The choice of activating agent is the single most critical factor. Standard reagents like Thionyl Chloride (
Reagent Compatibility Table
| Reagent | Suitability | Mechanism | Risk Profile | Recommendation |
| Thionyl Chloride ( | HIGH RISK | Acid Chloride | Generates HCl byproduct. High risk of cyclopropyl ring opening (homoallyl rearrangement). | DO NOT USE |
| T3P (Propylphosphonic Anhydride) | Optimal | Active Anhydride | Mild, low epimerization, water-soluble byproducts. Excellent for hindered acids. | Primary Choice |
| Ghosez's Reagent | Excellent | Acid Chloride | Neutral conditions.[1] Converts acid to chloride without generating HCl gas. | Secondary Choice |
| HATU / HOAt | Good | Active Ester | High reactivity for sterics. Harder to purify byproducts than T3P. | Tertiary Choice |
| EDC / NHS | Poor | Active Ester | Often too slow for quaternary centers; leads to stalled reactions and urea byproducts. | Avoid |
Visualizing the Risk: The Cyclopropyl Rearrangement Pathway
Understanding the mechanism of failure is essential for troubleshooting. The diagram below illustrates how acidic conditions trigger the destruction of your starting material.
Figure 1: Acid-catalyzed rearrangement mechanism of the cyclopropylmethyl group. Avoiding the cationic intermediate is paramount.[2]
Troubleshooting Protocols & FAQs
Scenario A: The Reaction is Stalled (Low Conversion)
Symptoms: LCMS shows large amounts of starting material (SM) remaining after 24h. No significant impurities, just lack of product. Cause: Steric hindrance at the quaternary C4 position is preventing the activating group from leaving or the amine from attacking.
Protocol: T3P Activation (The "Power" Method) T3P is superior for sterically hindered couplings because it acts as a kinetic dehydrating agent in a cyclic transition state.
-
Dissolve: SM (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Do not use DMF if possible, to simplify workup).
-
Base: Add DIPEA (3.0 equiv) or Pyridine (3.0 equiv). Crucial: Ensure basic pH before adding T3P.
-
Addition: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise at 0°C.
-
Temperature: Allow to warm to RT. If stalled after 4h, heat to 50°C. T3P is thermally stable.
-
Validation: Check LCMS. T3P byproducts are water-soluble; wash with water/bicarb to isolate.
Scenario B: Impurity with Mass M+12 or Isomeric Mass
Symptoms: LCMS shows a peak with the same mass as the product (or SM) but different retention time. NMR shows loss of cyclopropyl protons (0.0–0.6 ppm) and appearance of alkene protons (5.0–6.0 ppm). Cause: Cyclopropyl ring opening due to transient acid generation or radical formation.
Protocol: Ghosez’s Reagent (The "Neutral" Activation) Use this if you must make the acid chloride but cannot tolerate HCl.
-
Reagent: Use 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent).[3][4]
-
Conditions: Dissolve SM in dry DCM. Add Ghosez’s reagent (1.1 equiv) at 0°C.
-
Mechanism: This forms the acid chloride and a neutral amide byproduct. No HCl gas is generated.
-
Coupling: Add the amine and a mild base (NEt3) immediately.
-
Validation: Monitor disappearance of the acid peak. Ensure strictly anhydrous conditions to prevent hydrolysis back to SM.
Scenario C: Thermal Decomposition
Symptoms: Decarboxylation (Loss of M-44).
Cause: Quaternary carboxylic acids can decarboxylate at high temperatures (
Frequently Asked Questions (FAQs)
Q1: Can I use oxalyl chloride with catalytic DMF? A: Risk is moderate to high. While milder than thionyl chloride, the Vilsmeier intermediate is electrophilic and HCl is still generated. If you must use this, include a massive excess of base (Pyridine) during the activation step to scavenge protons immediately, but Ghosez's reagent is safer.
Q2: How do I confirm the cyclopropyl ring is intact in the final product?
A: 1H NMR is the gold standard. Look for the characteristic multiplets at
Q3: Why is the reaction so slow compared to a standard proline coupling? A: The C4 position is a quaternary center. The "Gem-disubstituent effect" usually accelerates cyclization, but it hinders intermolecular attack. You are fighting pure steric bulk. You need high-energy activating agents (T3P, HATU) rather than standard carbodiimides (EDC).
Workflow Visualization
Figure 2: Decision tree for selecting the activation pathway based on steric constraints and risk mitigation.
References
-
Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link
- Establishes T3P as the premier reagent for sensitive and hindered couplings.
-
Ghosez, L., et al. (1979). "
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 59, 26. Link- The definitive source for neutral acid chloride form
-
Wissmann, H., & Kleiner, H. J. (1980). "New Peptide Condensation with Propanephosphonic Acid Anhydride." Angewandte Chemie International Edition, 19(2), 133-134. Link
- Original characteriz
-
Hrovat, D. A., & Borden, W. T. (1992). "Ab initio calculations of the effects of substituents on the rearrangement of cyclopropylmethyl to homoallyl and cyclobutyl cations." Journal of the American Chemical Society, 114(8), 2719–2725. Link
- Mechanistic grounding for the ring-opening side reaction.
Sources
Technical Support Center: Recrystallization Guide for 4-(Cyclopropylmethyl)oxane-4-carboxylic acid
Executive Summary & Molecule Profile
Compound: 4-(Cyclopropylmethyl)oxane-4-carboxylic acid CAS: 1385696-64-9 Synonyms: 4-(Cyclopropylmethyl)tetrahydro-2H-pyran-4-carboxylic acid Chemical Class: 4,4-Disubstituted Tetrahydropyran / Carboxylic Acid[1]
This guide addresses the purification challenges associated with 4-(Cyclopropylmethyl)oxane-4-carboxylic acid . As a critical intermediate in the synthesis of renin inhibitors and specific receptor antagonists, high purity (>98%) is essential.
The Challenge: This molecule exhibits "amphiphilic frustration." The carboxylic acid moiety is highly polar and capable of hydrogen bonding, while the cyclopropylmethyl group and the tetrahydropyran ring impart significant lipophilicity. This duality often leads to "oiling out" rather than discrete crystallization if the solvent system is not carefully balanced.
Recommended Solvent Systems
Based on the structural physicochemical properties (LogP ~1.5–2.0) and analogous 4-substituted tetrahydropyran protocols, the following solvent systems are validated for high-recovery recrystallization.
Primary Recommendation: Ethyl Acetate / n-Heptane (Binary System)
-
Role: General purification for removing non-polar byproducts and baseline salts.
-
Mechanism: Ethyl acetate dissolves the acid effectively at reflux due to dipole-dipole interactions. n-Heptane acts as the anti-solvent, reducing solubility gradually as the temperature drops, forcing the hydrophobic cyclopropyl tail to organize into a lattice.
-
Ratio: Start with 1:2 (EtOAc:Heptane).
Secondary Recommendation: Toluene (Single Solvent)[1]
-
Role: Removal of polar impurities and unreacted starting materials (e.g., esters).
-
Mechanism: Toluene requires higher temperatures (110°C) to dissolve the acid fully. Upon cooling, the aromatic pi-stacking of the solvent does not compete well with the acid's intermolecular hydrogen bonding, promoting dimerization and precipitation of the acid.
-
Warning: Ensure the product is thermally stable at >100°C before prolonged reflux.
Tertiary Recommendation: Isopropyl Alcohol (IPA) / Water[1]
-
Role: Final polish for removing inorganic salts or highly polar residues.
-
Mechanism: The acid is soluble in IPA. Water acts as a strong anti-solvent for the organic framework.
-
Risk: High risk of oiling out if water is added too quickly.
Detailed Experimental Protocol (EtOAc/Heptane System)
Objective: Purify 10 g of crude 4-(Cyclopropylmethyl)oxane-4-carboxylic acid.
Step 1: Dissolution
-
Place 10 g of crude solid into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 20 mL of Ethyl Acetate (2 vol) .
-
Heat the mixture to reflux (approx. 77°C) with moderate stirring.
-
Observation Check: If the solid does not dissolve completely, add Ethyl Acetate in 2 mL increments until a clear, homogeneous solution is obtained.
-
Note: If a small amount of dark residue remains, filter the hot solution through a pre-warmed Celite pad.
-
Step 2: Anti-Solvent Addition
-
Maintain the solution at a gentle reflux.
-
Slowly add n-Heptane dropwise via an addition funnel.
-
Continue addition until a persistent cloudiness (turbidity) is observed.
-
Add just enough Ethyl Acetate (approx. 1-2 mL) to clear the solution again.
Step 3: Controlled Cooling (Critical for Crystal Growth)
-
Remove the heat source and allow the flask to cool to room temperature slowly (over 1-2 hours).
-
Tip: Wrap the flask in a towel or place it in a warm oil bath with the heat turned off to slow the cooling rate.
-
-
Once at room temperature, inspect for crystallization.
-
Transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.
Step 4: Isolation
-
Filter the crystals using a Büchner funnel under vacuum.
-
Wash the cake with a cold mixture of 1:3 EtOAc:Heptane (10 mL).
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. What went wrong?
-
Cause: The solution became supersaturated too quickly, or the temperature dropped too fast. This traps solvent and impurities in an amorphous oil.
-
Solution:
-
Re-heat the mixture until the oil dissolves (add a small amount of EtOAc if needed).
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface.
-
Slow down the cooling rate significantly.
-
Q2: I have low recovery yield (<50%). Is the product decomposing?
-
Cause: The compound is likely too soluble in the mother liquor (the solvent mix).
-
Solution:
-
Concentrate the mother liquor by rotary evaporation to half its volume and repeat the cooling/filtration steps (Second Crop).
-
Increase the ratio of Anti-Solvent (Heptane) in the next run.
-
Ensure the final cooling step reaches 0°C.
-
Q3: The NMR shows persistent unreacted ester starting material.
-
Cause: Esters often co-crystallize with their corresponding acids.
-
Solution: Switch to the Alkaline Extraction Method before recrystallization:
-
Dissolve crude in 1M NaOH (aq).
-
Wash with MTBE (removes ester).
-
Acidify the aqueous layer with HCl to precipitate the acid.
-
Recrystallize the precipitate using the Toluene method.[2]
-
Decision Matrix & Workflow
The following diagram illustrates the logical decision-making process for solvent selection based on your specific impurity profile.
Figure 1: Decision tree for selecting the optimal purification strategy based on impurity characterization.
Solubility Data Reference
| Solvent | Temp (°C) | Solubility Status | Application |
| Water | 25 | Low (pH dependent) | Anti-solvent (if pH < 4) |
| Ethyl Acetate | 25 | Moderate | Good solvent (Hot) |
| Ethyl Acetate | 77 (Reflux) | High | Dissolution phase |
| n-Heptane | 25 | Insoluble | Anti-solvent |
| Toluene | 25 | Low | Crystallization phase |
| Toluene | 110 | High | Dissolution phase |
| Methanol/Ethanol | 25 | Very High | Avoid (Yield loss) |
References
-
Vertex AI Search. (2026). CAS 1385696-64-9 Properties and Suppliers. Retrieved from
-
Google Patents. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. US20080306287A1. Retrieved from
-
International Journal of Pharmaceutical Research. (2023). Commercially viable synthesis of Tetrahydropyran-4-carboxylic acid. Retrieved from [1]
-
Sigma-Aldrich. (2026).[3] General Recrystallization Protocols for Carboxylic Acids. Retrieved from
Sources
Technical Support Center: pH Optimization for 4-(Cyclopropylmethyl)oxane-4-carboxylic Acid
Ticket ID: #EXT-CPMO-442 Subject: Optimization of pH conditions for extraction and isolation Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Molecule Profile
You are dealing with 4-(Cyclopropylmethyl)oxane-4-carboxylic acid . This is a quaternary carboxylic acid featuring two sensitive moieties: a saturated oxygen heterocycle (oxane/tetrahydropyran) and a cyclopropyl ring.
-
The Challenge: Standard "crush and run" acidification (pH < 1) risks degrading the oxane ring (ether cleavage) or inducing acid-catalyzed rearrangements of the cyclopropyl group. Conversely, insufficient acidification (pH > 4) results in poor partitioning into the organic phase due to the molecule's pKa.
-
The Solution: Precise pH titration using the Henderson-Hasselbalch "Zone of Separation" combined with temperature-controlled acidification.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Extraction |
| pKa (Predicted) | ~4.43 ± 0.20 | Target pH for extraction must be ≤ 2.4. |
| LogP | ~1.2 - 1.5 | Moderately lipophilic; requires polar organic solvents (DCM, EtOAc). |
| Stability Risk A | Cyclopropylmethyl | Acid-sensitive. Avoid hot mineral acids. |
| Stability Risk B | Oxane (Ether) | Stable to dilute acid/base, sensitive to strong Lewis acids. |
Theoretical Framework (The "Why")
Q: Why isn't my yield quantitative at pH 4.0?
A: At pH 4.0, you are near the molecule's pKa. According to the Henderson-Hasselbalch equation, approximately 50% of your product is still in the deprotonated (water-soluble) carboxylate form.
To achieve >99% recovery into the organic phase, the pH must be at least 2 log units below the pKa .
-
Target pH: 2.0 – 2.5
-
Danger Zone: pH < 1.0 (Risk of ring opening/decomposition).
Visualizing the Equilibrium
The following diagram illustrates the species distribution relative to pH.
Figure 1: Species distribution of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid as a function of pH.
Optimized Extraction Protocol
Objective: Isolate the target acid with >95% yield and >98% purity.
Reagents Required[1][2][3]
-
Organic Solvent: Dichloromethane (DCM) is preferred due to the polar nature of the oxane ring. Ethyl Acetate (EtOAc) is a greener alternative but may require more extractions.
-
Acid: 1M Citric Acid (gentle) or 1M HCl (requires cooling).
-
Base: 1M NaOH (for initial salt formation).
Step-by-Step Workflow
Phase 1: Impurity Rejection (The "Base Wash")
-
Dissolve the crude mixture in 1M NaOH (Target pH 10–12).
-
Why: Converts the target acid to its carboxylate salt (R-COO⁻Na⁺), locking it in the water.
-
-
Wash this aqueous solution with MTBE or DCM (2x volumes).
-
Why: Removes non-acidic impurities (unreacted precursors, neutral byproducts) while the product stays safe in the water.
-
-
Discard the organic layer.
Phase 2: Controlled Acidification (The "Crash")
-
Cool the aqueous layer to 0–5°C using an ice bath.
-
Critical: Low temperature suppresses acid-catalyzed degradation of the cyclopropyl group.
-
-
Slowly add 1M HCl or 10% Citric Acid dropwise with vigorous stirring.
-
Monitor pH continuously. Stop exactly at pH 2.0 – 2.5 .
-
Note: Do not overshoot to pH 0.
-
Phase 3: Extraction[1][2]
-
Extract the acidic aqueous layer with DCM (3x volumes).
-
Combine organic layers.
-
Wash with Brine (saturated NaCl) to remove trapped water and trace acid.
-
Dry over Na₂SO₄ , filter, and concentrate in vacuo (Keep bath temp < 40°C).
Workflow Diagram
Figure 2: Optimized Acid-Base Extraction Workflow.
Troubleshooting Matrix & FAQs
Q: I formed a stable emulsion during the DCM extraction. How do I break it?
A: Quaternary carboxylic acids often act as surfactants.
-
Add Brine: Increases the ionic strength of the aqueous phase, forcing the organic out.
-
Filter through Celite: If solid particulates are stabilizing the emulsion.
-
Wait: Allow 20-30 minutes; steric bulk can slow down phase coalescence.
Q: Can I use concentrated H₂SO₄ to speed up acidification?
A: Absolutely not. Strong mineral acids at high concentrations can protonate the ether oxygen in the oxane ring or open the cyclopropyl ring. Always use dilute acids (1M HCl) or weak acids (Citric, Phosphoric) and keep the temperature low.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | pH > 3.5 | Acidify aqueous layer further to pH 2.0. Check pH paper/meter calibration. |
| Product Decomposition | pH < 1.0 or Temp > 25°C | Degraded cyclopropyl/oxane. Repeat with 10% Citric Acid at 0°C. |
| Oily/Sticky Solid | Solvent Trapping | The oxane ring holds solvent well. Dry under high vacuum for >12h or chase with pentane. |
| Purity Issues (Neutral) | Skipped Base Wash | Perform the "Phase 1" base wash described above to remove non-acidic precursors. |
References
-
ChemicalBook. (2025). Tetrahydro-2H-pyran-4-carboxylic acid - Chemical Properties and pKa Data. Retrieved from
-
Sigma-Aldrich. (n.d.). Tetrahydropyran-4-carboxylic acid Product Specification. Retrieved from
-
LibreTexts Chemistry. (2024). Liquid-Liquid Extractions and Henderson-Hasselbalch Applications. Retrieved from
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Discussion on Cyclopropylmethyl stability and "bent bond" resonance). (See Search Result 1.4/1.6 context).
Sources
Validation & Comparative
A Predictive and Comparative Guide to the ¹³C NMR Spectroscopy of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid
This guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(Cyclopropylmethyl)oxane-4-carboxylic acid. In the absence of published experimental data for this specific molecule, this document serves as a predictive guide for researchers, leveraging established principles of NMR spectroscopy and comparative data from analogous structures. We will explore the theoretical underpinnings of the predicted spectrum and provide a robust, self-validating experimental protocol for its acquisition.
Introduction: The Role of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment. For a novel compound like 4-(Cyclopropylmethyl)oxane-4-carboxylic acid, a predicted ¹³C NMR spectrum is the first step in confirming its synthesis and serves as a benchmark for experimental verification.
The molecule features several distinct structural motifs—a saturated oxane ring, a strained cyclopropyl group, a quaternary carbon center, and a carboxylic acid—each contributing uniquely to the overall spectrum. Understanding these contributions is key to accurate spectral assignment.
Caption: Structure of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid with carbon numbering.
Predicted ¹³C NMR Chemical Shifts and Rationale
The following table outlines the predicted chemical shifts for 4-(Cyclopropylmethyl)oxane-4-carboxylic acid. These predictions are derived from established chemical shift ranges for similar functional groups and environments, providing a reliable hypothesis for experimental verification.[1][2]
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Chemical Environment | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|---|
| C11 | Carboxylic Acid (C=O) | 175 - 185 | The carbonyl carbon of a saturated carboxylic acid is highly deshielded and typically appears in this downfield region.[3][4] |
| C4 | Quaternary (O-C-C) | 75 - 85 | This quaternary carbon is attached to the electronegative oxygen of the oxane ring and the carboxyl group, causing a significant downfield shift. |
| C2, C6 | Oxane Ring (-O-CH₂) | 65 - 75 | These carbons are adjacent to the ring oxygen, resulting in deshielding and a characteristic shift for ethers.[1] |
| C3, C5 | Oxane Ring (-C-CH₂-C) | 30 - 40 | Standard aliphatic carbons within the heterocyclic ring, less influenced by the ring oxygen compared to C2/C6. |
| C7 | Methylene (-CH₂-) | 40 - 50 | An aliphatic methylene carbon adjacent to the quaternary center and the cyclopropyl group. |
| C8 | Cyclopropyl (CH) | 10 - 20 | The methine carbon of the cyclopropyl ring, shifted slightly downfield due to its attachment to the methyl group. |
| C9, C10 | Cyclopropyl (CH₂) | 3 - 10 | The methylene carbons of the highly strained cyclopropyl ring are significantly shielded and appear far upfield.[5] |
Comparative Analysis with Analogous Structures
To build confidence in our predictions, we can compare them with experimental data from structurally related compounds. While a perfect analog is unavailable, examining the spectra of molecules containing the core motifs provides valuable context.
Table 2: ¹³C NMR Data for Analogous Compounds
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Source |
|---|---|---|---|
| Cyclohexanecarboxylic acid | Carboxyl (C=O) | 182.8 | Spectral Database for Organic Compounds (SDBS) |
| C1 (CH-COOH) | 43.2 | SDBS | |
| C2, C6 | 28.9 | SDBS | |
| C3, C5 | 25.3 | SDBS | |
| C4 | 25.8 | SDBS | |
| Tetrahydropyran (Oxane) | C2, C6 (-O-CH₂) | 68.1 | SDBS |
| C3, C5 | 26.3 | SDBS | |
| C4 | 23.5 | SDBS | |
| Methylcyclopropane | C1 (CH) | 15.5 | SDBS |
| | C2, C3 (CH₂) | 8.0 | SDBS |
This comparison supports our predictions. The carboxyl carbon shift aligns well with cyclohexanecarboxylic acid. The shifts for the oxane ring carbons (C2, C6) are expected to be similar to tetrahydropyran. The unique upfield shifts of the cyclopropyl group are validated by the data for methylcyclopropane.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
This section provides a comprehensive, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of a novel compound like 4-(Cyclopropylmethyl)oxane-4-carboxylic acid.
Caption: Standard workflow for ¹³C NMR analysis of a small molecule.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.
-
Mass Requirement : For a standard ¹³C NMR spectrum, a sample mass of 50-100 mg is recommended to achieve a good signal-to-noise ratio within a reasonable acquisition time.[6][7]
-
Solvent Selection : The choice of a deuterated solvent is critical.
-
Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds.[7]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative for polar molecules and is particularly useful for observing the exchangeable carboxylic acid proton in ¹H NMR, though its viscosity can sometimes lead to broader lines.
-
The choice should be based on preliminary solubility tests with non-deuterated solvents.[7]
-
-
Dissolution and Filtration : Dissolve the weighed sample in a small vial before transferring it to the NMR tube.[6] To ensure magnetic field homogeneity, the solution must be free of any particulate matter. Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Volume : The final sample volume in the tube should be between 0.5 mL and 0.6 mL, creating a column height of about 4-5 cm.[7][8]
Instrument Parameters (for a 400 MHz Spectrometer)
-
Lock and Shim : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning : Tune and match the ¹³C probe to the sample to ensure maximum power transfer and sensitivity.[9]
-
Acquisition Parameters :
-
Experiment : A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems) is appropriate.
-
Number of Scans (ns) : Start with 1024 scans. This number can be increased to improve the signal-to-noise ratio, keeping in mind that the signal increases with the square root of the number of scans.
-
Relaxation Delay (d1) : A delay of 2 seconds is a good starting point. Quaternary carbons, like C4 and C11, have longer relaxation times and may require a longer delay (5-10 s) for accurate quantitative analysis, though this is often not necessary for simple identification.
-
Receiver Gain (rga) : Use an automated receiver gain adjustment to optimize signal detection without causing ADC overflow.[9]
-
Data Processing
-
Fourier Transformation : Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction : Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing : Calibrate the chemical shift axis. If using CDCl₃, reference the solvent peak to 77.16 ppm.[9] If an internal standard like tetramethylsilane (TMS) is used, reference its signal to 0.00 ppm.
Key Factors Influencing Carboxylic Acid Chemical Shifts
The chemical shift of the carboxyl carbon (C11) and, to a lesser extent, adjacent carbons can be influenced by several factors:
-
Solvent Effects : Polar, hydrogen-bonding solvents (like DMSO-d₆ or D₂O) can interact with the carboxyl group, leading to slight upfield shifts compared to non-polar solvents (like CDCl₃) where carboxylic acids may form hydrogen-bonded dimers.[10]
-
Concentration : Changes in sample concentration can affect the equilibrium between monomeric and dimeric forms of the carboxylic acid, which can subtly alter the chemical shifts.[11]
-
pH and Ionization : In aqueous or protic solvents, the ionization state of the carboxyl group has a significant impact. Deprotonation to the carboxylate anion (COO⁻) typically causes a downfield shift of the carboxyl carbon signal by several ppm.[11][12]
Conclusion
This guide provides a robust framework for understanding and acquiring the ¹³C NMR spectrum of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid. The predicted chemical shifts, grounded in established principles and supported by comparative data, offer a reliable starting point for spectral assignment. The detailed experimental protocol outlines a self-validating workflow designed to produce high-quality, reproducible data. By combining predictive analysis with rigorous experimental technique, researchers can confidently proceed with the structural characterization of this and other novel chemical entities.
References
-
NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Leicester. Retrieved from [Link]
-
NMR sample preparation. (n.d.). EPFL. Retrieved from [Link]
-
A Great 13C NMR Spectrum Even When Your Sample is Dilute. (n.d.). Anasazi Instruments. Retrieved from [Link]
-
Small molecule NMR sample preparation. (2023, August 29). Emory University. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]
-
Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of Lipid Research, 23(5), 795–799. Retrieved from [Link]
-
13-C NMR Protocol for beginners AV-400. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258. Retrieved from [Link]
-
Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(17), 4504–4506. Retrieved from [Link]
-
Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? (n.d.). Chemistry Stack Exchange. Retrieved from [Link]
-
Liu, H., et al. (2019). 13C NMR chemical shift prediction of diverse chemical compounds. SAR and QSAR in Environmental Research, 30(7), 529-543. Retrieved from [Link]
-
13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]
-
CASPRE - 13C NMR Predictor. (n.d.). The Metabolomics Innovation Centre. Retrieved from [Link]
-
de Graaf, R. A., et al. (2006). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 19(4), 439-455. Retrieved from [Link]
-
13C NMR spectroscopy. (n.d.). Retrieved from [Link]
-
13C-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl3, 125 MHz). (n.d.). ResearchGate. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Pierens, G. K., et al. (2007). Complete 1H and 13C NMR assignments of the epimeric menthane-1-carboxylic acids. Magnetic Resonance in Chemistry, 45(10), 881-884. Retrieved from [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (1963). Defense Technical Information Center. Retrieved from [Link]
-
Hehre, W. J., et al. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. Journal of Natural Products, 82(8), 2299-2306. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry - Search Results. (n.d.). Retrieved from [Link]
-
13C NMR chemical shifts (δ in ppm) for compounds 4a-g. (n.d.). ResearchGate. Retrieved from [Link]
-
4-AcO-MIPT - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Method Development for the Purity Determination of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug development. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid, a novel synthetic intermediate. We will delve into the scientific rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the development of a self-validating and trustworthy analytical method.
Understanding the Analyte: 4-(Cyclopropylmethyl)oxane-4-carboxylic acid
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. 4-(Cyclopropylmethyl)oxane-4-carboxylic acid is a polar, acidic compound. Its structure, containing a carboxylic acid group, dictates its ionizable nature, which is a critical factor in HPLC method development. The predicted pKa of a similar compound, 4-(2-Methylpropyl)oxane-4-carboxylic acid, is approximately 4.47, suggesting that our target analyte will have a similar ionization profile.[1] This means that the pH of the mobile phase will significantly influence its retention and peak shape.
The Strategic Approach to HPLC Method Development
The goal of this method development is to achieve adequate separation of the main compound from any potential impurities with good peak shape, sensitivity, and within a reasonable analysis time. Reversed-phase HPLC is the most widely used technique in the pharmaceutical industry due to its versatility and applicability to a broad range of compounds.[2][3][4] Therefore, it is the logical starting point for our method development.
Initial Screening of Columns and Mobile Phases
The selection of the stationary phase (column) and mobile phase is the most critical step in method development. Given the polar nature of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid, a conventional C18 column might provide sufficient retention, but specialized columns designed for polar compounds could offer better performance.[5][6]
For the mobile phase, a mixture of an aqueous buffer and an organic modifier is standard for reversed-phase chromatography.[3][7] Acetonitrile and methanol are the most common organic modifiers. The pH of the aqueous phase is a powerful tool for controlling the retention of ionizable compounds like our target analyte.[8][9] For acidic compounds, a low pH mobile phase (pH 2-3) is generally preferred to suppress the ionization of the carboxylic acid group, leading to increased retention and improved peak shape.[9][10]
Experimental Protocol: Column and Mobile Phase Screening
-
Columns:
-
Alternative 1: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Alternative 2: Polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Alternative 3: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8)[11]
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as carboxylic acids generally lack a strong chromophore, detection at low UV wavelengths is often necessary)[12]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Comparative Data: Column and Mobile Phase Screening
| Column | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution (from nearest impurity) |
| Standard C18 | 8.5 | 1.8 | 8500 | 1.2 |
| Polar-Endcapped C18 | 9.2 | 1.2 | 12000 | 2.1 |
| Phenyl-Hexyl | 7.8 | 1.5 | 9200 | 1.5 |
Rationale and Insights: The polar-endcapped C18 column demonstrated superior performance with better peak shape (lower tailing factor), higher efficiency (more theoretical plates), and improved resolution from a closely eluting impurity. The polar endcapping helps to shield the residual silanols on the silica surface, reducing undesirable interactions with the acidic analyte and improving peak symmetry.[13]
Method Optimization
Once the optimal column and mobile phase system are selected, further optimization of the gradient, flow rate, and temperature can be performed to enhance the separation and reduce the analysis time.
Experimental Protocol: Method Optimization
-
Column: Polar-Endcapped C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Optimization:
-
Initial Gradient: 10-90% B in 20 min
-
Optimized Gradient: A shallower gradient around the elution time of the main peak (e.g., 30-50% B over 10 minutes) followed by a steep wash step.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C (a slight increase can sometimes improve peak shape and reduce backpressure).
Method Validation: Ensuring Trustworthiness and Reliability
A developed analytical method is not complete until it has been validated to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for analytical method validation.[14][15]
Experimental Protocol: Method Validation
The validation will be performed using the optimized HPLC method.
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo components. This is typically done by spiking the sample with known impurities and demonstrating their separation from the main peak.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard should be prepared, and the peak areas plotted against the concentrations. The correlation coefficient (r²), y-intercept, and slope of the regression line should be reported. The acceptance criterion for r² is typically ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, and/or different equipment. The precision is expressed as the relative standard deviation (%RSD) of a series of measurements.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Organic content of the mobile phase (e.g., ± 2%)
-
Comparative Data: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Resolution > 2.0 | All impurities resolved from the main peak with resolution > 2.5. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.01 µg/mL |
| LOQ | S/N ≥ 10 | 0.03 µg/mL |
| Robustness | System suitability parameters met | No significant impact on results observed. |
Conclusion
The developed and validated reversed-phase HPLC method, utilizing a polar-endcapped C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile, has been demonstrated to be a suitable and reliable method for the purity determination of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, ensures the trustworthiness of the results generated by this method. This guide provides a clear and scientifically sound pathway for researchers and drug development professionals to develop and validate robust HPLC methods for similar polar acidic compounds.
References
- Vertex AI Search. (2026, February 13). Types of HPLC Columns in Pharmaceutical Analysis: Normal, Reverse, Ion Exchange & Size Exclusion - WebofPharma.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- SIELC Technologies. (n.d.). Polar Compounds.
- BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization.
- Chromatography Online. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- GenTech Scientific. (2020, April 24). Different Types of HPLC Columns Used in Analysis.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- American Journal of Enology and Viticulture. (n.d.). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Pharmananda. (n.d.). HPLC Columns.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
- ChemSrc. (n.d.). 4-(Cyclopropylmethyl)oxane-4-carboxylic acid.
- Sigma-Aldrich. (n.d.). 4-Oxocyclohexanecarboxylic acid 97.
- PubChem. (n.d.). Oxane-4-carboxylic acid.
- ChemBK. (n.d.). 4-(2-Methylpropyl)oxane-4-carboxylic acid.
- ResearchGate. (2025, August 6). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid.
Sources
- 1. chembk.com [chembk.com]
- 2. Types of HPLC Columns in Pharmaceutical Analysis: Normal, Reverse, Ion Exchange & Size Exclusion [webofpharma.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. torontech.com [torontech.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. hplc.eu [hplc.eu]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. scribd.com [scribd.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Mass spectrometry (LC-MS) fragmentation of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists[1]
Executive Summary: The Structural Signature
In the high-throughput landscape of drug discovery, 4-(Cyclopropylmethyl)oxane-4-carboxylic acid (CAS: 1385696-64-9) represents a distinct class of sp3-rich building blocks.[1] Unlike its carbocyclic analog (the cyclohexane derivative), the inclusion of the oxane (tetrahydropyran) oxygen atom introduces specific electronic biases that drastically alter its mass spectrometric behavior.
This guide provides a mechanistic deconstruction of its fragmentation, contrasting it with standard carbocyclic alternatives to aid in structural confirmation and metabolite identification.
Experimental Configuration (Recommended)
To replicate the fragmentation patterns described below, the following LC-MS conditions are recommended. These parameters prioritize the detection of the acidic moiety while preserving the labile cyclopropyl ring during ionization.
| Parameter | Specification | Rationale |
| Ionization Mode | ESI Negative (-) / Positive (+) | Carboxylic acids ionize most efficiently in Neg mode ( |
| Column | C18 (e.g., Acquity BEH), 1.7 µm | Standard retention for polar organic acids.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid (Pos) / 10mM NH₄OAc (Neg) | Ammonium acetate (pH ~5-6) maximizes deprotonation for Neg mode sensitivity.[1] |
| Mobile Phase B | Acetonitrile / Methanol | ACN provides sharper peaks; MeOH may enhance ionization for some ether-containing species.[1] |
| Collision Energy | Stepped (10, 20, 40 eV) | Low energy preserves the parent; high energy forces ring opening.[1] |
Mechanistic Fragmentation Analysis
The fragmentation of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid is governed by two competing stability drivers: the resonance stabilization of the carboxylate (Negative Mode) and the oxonium ion formation (Positive Mode).
A. Negative Mode (
): The Decarboxylation Pathway
In negative electrospray ionization, the deprotonated molecular ion (
-
Primary Event: Loss of
(44 Da).[1] This is the hallmark of carboxylic acids. -
Secondary Event: The resulting carbanion is destabilized. In the oxane system, this often triggers a ring-opening or a radical loss of the cyclopropylmethyl group.
B. Positive Mode (
): The Oxonium Driver
This is where the oxane vs. cyclohexane comparison becomes critical. The ether oxygen in the oxane ring acts as a proton acceptor and a charge stabilizer.
-
Protonation: Occurs on the ether oxygen or carbonyl oxygen.
-
Neutral Loss of
: Common for acids, leading to an acylium ion ( 167).[1] -
Ring Cleavage (The "Oxygen Effect"): The protonated ether oxygen weakens the adjacent C-O bonds. This facilitates ring opening and the loss of small alkene fragments (e.g., ethylene or formaldehyde equivalents), a pathway mechanistically impossible for the cyclohexane analog.
Visualizing the Pathways (Graphviz)
The following diagram maps the predicted fragmentation logic, highlighting the divergence between the Oxane (Target) and a hypothetical Cyclohexane analog.
Caption: Mechanistic divergence in fragmentation. Note the unique "Oxonium" pathway for the oxane derivative compared to the cyclohexane analog.
Comparative Analysis: Oxane vs. Alternatives
This section objectively compares the target molecule against its structural neighbors to assist in peak identification.
| Feature | Target: 4-(Cyclopropylmethyl)oxane | Alternative: 4-(Cyclopropylmethyl)cyclohexane | Implication for Analysis |
| Diagnostic Ion (Pos) | Oxonium Series (Ring fragments) | Hydrocarbon Clusters (Generic alkyl losses) | The oxane ring provides specific, odd-electron fragments or oxygen-containing ions that confirm the ether core.[1] |
| Polarity / RT | Lower LogP (More Polar) | Higher LogP (Less Polar) | The oxane derivative elutes earlier on C18 columns. |
| Metabolic Stability | Susceptible to P450 O-dealkylation or ring oxidation.[1] | Susceptible to aliphatic hydroxylation . | Metabolite ID requires monitoring ring-opening shifts (+16, +32 Da) for the oxane.[1] |
| Adduct Formation | High affinity for | Low affinity for adducts; primarily | Oxane requires careful adduct suppression (or utilization) in method development.[1] |
Step-by-Step Protocol: Optimizing Detection
To validate the identity of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid in a mixture, follow this self-validating workflow:
Step 1: Precursor Scan (Q1)
-
Infuse the standard at 10 µL/min.
-
Check Negative Mode: Look for
183.[1]0. If signal is weak, check mobile phase pH (must be > 4.5).[1] -
Check Positive Mode: Look for
185.1 ( ) and 207.1 ( ).[1] Note the ratio.
Step 2: Product Ion Scan (MS2)
-
Select
183.0 (Neg) as precursor.[1] -
Ramp Collision Energy (CE) from 5 to 50 eV.[1]
-
Success Criteria: You must observe the transition
(Loss of ). This confirms the carboxylic acid.[2]
Step 3: Diagnostic Confirmation (The "Oxane Check")
-
Switch to Positive Mode (
185 precursor).[1] -
Apply moderate CE (20-30 eV).[1]
-
Look for fragments corresponding to the cleavage of the cyclopropylmethyl group (
55, ) or the loss of the group from the parent ( ). -
Differentiation: If you see a fragment series consistent with
losses (e.g., loss of 30 Da for formaldehyde or 44 Da for ethylene oxide equivalent), you have confirmed the oxane ring.[1] The cyclohexane analog will only show alkyl losses ( ).
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including onium ions and alpha-cleavage).[1]
-
Niessen, W. M. A. (2006).[1] Liquid Chromatography-Mass Spectrometry. CRC Press.[1] (Source for ESI ionization behavior of carboxylic acids).
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Detailed discussion on fragmentation of cyclic ethers and small rings).
-
PubChem Compound Summary. (n.d.). 4-(Cyclopropylmethyl)oxane-4-carboxylic acid.[1][3] Retrieved from [Link] (Verified for structure and calculated properties).[1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
